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Cat. No.: B1605842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Bimesityl, systematically named 2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl, serves as a

quintessential model for understanding the profound impact of steric hindrance on molecular

conformation and reactivity. The presence of six methyl groups in the ortho and para positions

of the biphenyl core severely restricts rotation around the central carbon-carbon single bond.

This phenomenon, known as atropisomerism, leads to the existence of stable, non-

interconverting rotational isomers (atropisomers) at room temperature. This guide provides a

comprehensive technical overview of the steric hindrance effects in bimesityl, including its

synthesis, structural parameters, the energetic barrier to rotation, and the experimental and

computational methodologies used for its characterization. The significant steric bulk of the

mesityl groups has important implications in fields such as asymmetric catalysis and drug

design, where controlling molecular shape and dynamics is paramount.

Core Concepts: Steric Hindrance and
Atropisomerism in Bimesityl
Steric hindrance in bimesityl arises from the spatial repulsion between the bulky methyl groups

on the two mesityl rings. In a hypothetical planar conformation, the ortho-methyl groups of the

adjacent rings would occupy the same space, leading to immense van der Waals strain. To
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alleviate this strain, the molecule adopts a non-planar conformation where the two aromatic

rings are twisted with respect to each other.

This restricted rotation about the biphenyl C-C bond gives rise to atropisomerism, a form of

axial chirality. The rotational barrier is the energy required to overcome this steric hindrance

and force the molecule through a planar transition state, leading to the interconversion of the

atropisomers. For bimesityl, this barrier is substantial, making the individual atropisomers

resolvable and configurationally stable under ambient conditions.

Synthesis of Bimesityl
The classical and most reliable method for the synthesis of symmetric biaryls like bimesityl is
the Ullmann coupling reaction.[1] This reaction involves the copper-promoted coupling of two

aryl halide molecules.

Experimental Protocol: Ullmann Coupling of 2-
Iodomesitylene
Materials:

2-Iodomesitylene (2-iodo-1,3,5-trimethylbenzene)

Copper powder (activated)

Sand

Anhydrous N,N-Dimethylformamide (DMF) (optional, as solvent)

Procedure:

Activation of Copper Powder: The copper powder should be activated prior to use to remove

any surface oxides. This can be achieved by washing the powder sequentially with dilute

hydrochloric acid, water, ethanol, and then diethyl ether, followed by drying under vacuum.

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical

stirrer, a reflux condenser, and a nitrogen inlet, a thorough mixture of 2-iodomesitylene and
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an excess of activated copper powder is prepared. A small amount of sand can be added to

prevent the copper from clumping.

Reaction Conditions: The mixture is heated to a high temperature, typically in the range of

200-250 °C. The reaction is often carried out without a solvent (neat), or in a high-boiling

aprotic polar solvent such as DMF.[1]

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer

chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the

starting material, 2-iodomesitylene.

Work-up and Purification: After the reaction is complete, the mixture is cooled to room

temperature. The solid mass is then ground and extracted with a suitable organic solvent

(e.g., toluene or dichloromethane). The copper and copper salts are removed by filtration.

The filtrate is washed with dilute acid and then with water to remove any remaining inorganic

impurities. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed under reduced pressure.

Purification: The crude bimesityl can be purified by recrystallization from a suitable solvent

such as ethanol or by column chromatography on silica gel.

Logical Workflow for Bimesityl Synthesis:

Caption: Ullmann coupling synthesis of bimesityl.

Quantitative Analysis of Steric Hindrance
The steric hindrance in bimesityl can be quantified by examining its structural parameters and

the energy barrier to rotation around the central C-C bond.

Structural Parameters
While a specific Crystallographic Information File (CIF) for the parent bimesityl molecule is not

readily available in open-access databases, data from derivatives and computational models

provide insights into its geometry. In the solid state, the dihedral angle between the two

aromatic rings is expected to be close to 90° to minimize steric repulsion.

Table 1: Expected Structural Parameters of Bimesityl
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Parameter Expected Value Significance

C1-C1' Bond Length ~1.49 Å

Slightly elongated compared to

a typical C(sp²)-C(sp²) single

bond due to steric repulsion.

Dihedral Angle (θ) ~80-90°

A large dihedral angle is a

direct consequence of

minimizing the steric clash

between the ortho-methyl

groups.

C-C-H (ortho-methyl) Angle >120°

The C-C-H angle of the ortho-

methyl groups is likely

distorted outwards to reduce

steric strain.

Rotational Energy Barrier
The rotational barrier in bimesityl is a direct measure of its steric hindrance. This value can be

determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy

and computationally through quantum chemical calculations. While an exact experimental

value for bimesityl is not prominently reported, values for closely related, highly ortho-

substituted biphenyls are in the range of 18-22 kcal/mol.

Table 2: Rotational Barriers of Ortho-Substituted Biphenyls

Compound Substituents
Rotational Barrier
(kcal/mol)

Method

Bimesityl (estimated)
2,2',4,4',6,6'-

hexamethyl
18 - 22 -

2,2',6,6'-

Tetramethylbiphenyl
2,2',6,6'-tetramethyl ~19[2] Dynamic NMR

2,2'-Dimethylbiphenyl 2,2'-dimethyl ~15 Dynamic NMR
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Experimental and Computational Methodologies
Dynamic NMR Spectroscopy for Rotational Barrier
Determination
Dynamic NMR (DNMR) is a powerful technique to study the rates of conformational exchange

processes, such as the rotation around the C-C bond in bimesityl.

Experimental Protocol: Dynamic ¹H NMR of Bimesityl

Sample Preparation: A solution of purified bimesityl is prepared in a suitable high-boiling

solvent (e.g., deuterated tetrachloroethane or deuterated nitrobenzene) in a standard NMR

tube.

High-Temperature Measurement: A ¹H NMR spectrum is recorded at a high temperature

where the rotation around the central C-C bond is fast on the NMR timescale. At this

temperature, the signals for the chemically equivalent protons on the two rings will be sharp

and averaged.

Variable-Temperature Measurements: The temperature of the NMR probe is gradually

lowered, and a series of ¹H NMR spectra are recorded at different temperatures.

Coalescence Temperature: As the temperature decreases, the rate of rotation slows down.

The sharp signals will broaden, and eventually, the signals for the non-equivalent protons in

the twisted conformation will begin to resolve. The temperature at which the two separate

signals merge into a single broad peak is the coalescence temperature (Tc).

Low-Temperature Measurement: At a temperature well below the coalescence point, the

rotation is slow on the NMR timescale, and distinct signals for the now non-equivalent

protons of the atropisomers will be observed.

Data Analysis: The rotational barrier (ΔG‡) can be calculated from the coalescence

temperature (Tc) and the frequency difference (Δν) between the exchanging signals at low

temperature using the Eyring equation.

Workflow for Rotational Barrier Determination by Dynamic NMR:
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Caption: Dynamic NMR workflow for rotational barrier analysis.

Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable

for modeling the rotational energy profile of bimesityl and corroborating experimental findings.

Methodology: DFT Calculation of Rotational Profile

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is

used.

Method and Basis Set: A suitable level of theory is chosen, for example, the B3LYP

functional with a 6-31G(d) or larger basis set.

Geometry Optimization: The ground state geometry of bimesityl is optimized to find the

lowest energy conformation, which will correspond to a twisted structure.

Potential Energy Scan: A potential energy surface scan is performed by systematically

varying the dihedral angle between the two mesityl rings (e.g., from 0° to 180° in steps of 10-

15°) while optimizing all other geometric parameters at each step.

Transition State Search: The geometry and energy of the transition state for rotation (the

planar conformation) are located and confirmed by a frequency calculation (one imaginary

frequency).

Energy Profile: The calculated energies are plotted against the dihedral angle to generate

the rotational energy profile. The rotational barrier is the energy difference between the

ground state (twisted) and the transition state (planar).

Rotational Energy Profile of Bimesityl:

Caption: Energy profile of rotation in bimesityl.

Implications in Drug Development and Research
The principles of steric hindrance exemplified by bimesityl are of great importance in drug

development and other areas of chemical research:
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Receptor Binding and Selectivity: The rigid, well-defined three-dimensional structure of

atropisomers can lead to significantly different binding affinities and selectivities for biological

targets. Understanding and controlling atropisomerism can be a powerful tool in designing

potent and selective drugs.

Asymmetric Catalysis: Chiral biaryl ligands, whose chirality often stems from restricted

rotation due to steric hindrance, are crucial in many asymmetric catalytic reactions. The

bulky groups on these ligands create a chiral environment around the metal center, enabling

the stereoselective synthesis of desired enantiomers. The mesityl group is frequently used

as a bulky substituent in such ligands.[3]

Material Science: The controlled arrangement of bulky groups can influence the packing of

molecules in the solid state, affecting the properties of organic materials.

Conclusion
Bimesityl stands as a classic and instructive example of the profound influence of steric

hindrance on molecular structure and dynamics. The severe steric clash between its six methyl

groups enforces a twisted conformation and a high barrier to rotation, leading to stable

atropisomers. The synthesis of bimesityl via the Ullmann coupling and its characterization

through dynamic NMR and computational methods provide a robust framework for quantifying

these steric effects. The insights gained from studying bimesityl are not merely academic; they

have tangible applications in the rational design of drugs, the development of advanced

materials, and the creation of novel catalytic systems. For researchers in these fields, a

thorough understanding of the principles of steric hindrance as demonstrated by bimesityl is
an invaluable asset.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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